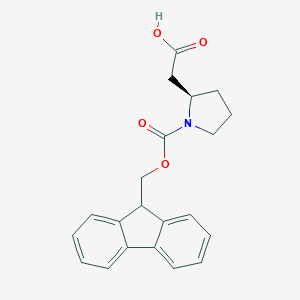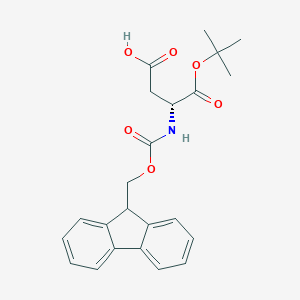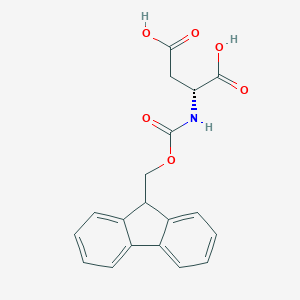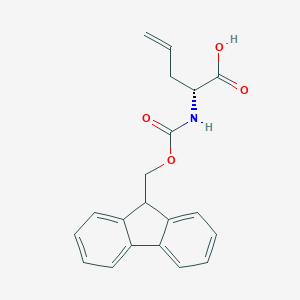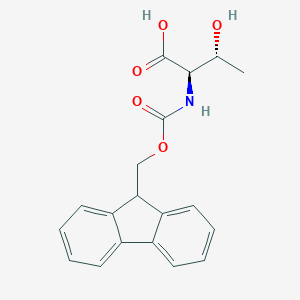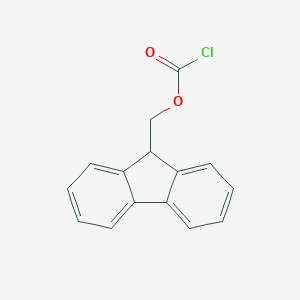
9-Fluorenylmethyl chloroformate
描述
作用机制
Target of Action
The primary target of Fmoc-Cl is the amine functionalities . It is used as a protecting reagent for primary and secondary amines , particularly during the production of Fmoc-protected amino acids .
Mode of Action
Fmoc-Cl interacts with its targets by activating the carboxylic acid group of the amino acid, allowing it to react with an alcohol to form the ester . It is used to introduce the base-labile Fmoc-protecting group to amine functionalities .
Biochemical Pathways
Fmoc-Cl is involved in the peptide synthesis pathway . It is used for the synthesis of several commonly used active esters of Fmoc-/Boc-/Z-amino acids . It is also used in the synthesis of a bicyclic proline analog .
Pharmacokinetics
It is known that fmoc-cl is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide .
Result of Action
The result of Fmoc-Cl’s action is the formation of Fmoc-protected amino acids . These protected amino acids are used in solid-phase peptide synthesis .
Action Environment
Fmoc-Cl is sensitive to environmental factors. It is known to react with water, liberating toxic gas . It is also sensitive to bases . Therefore, it is typically stored at a temperature of 2-8°C to maintain its stability .
生化分析
Biochemical Properties
9-Fluorenylmethyl chloroformate plays a significant role in biochemical reactions. It is used as a coupling reagent and in the synthesis of amino acid esters . This compound activates the carboxylic acid group of the amino acid, allowing it to react with an alcohol to form the ester . The exact enzymes, proteins, and other biomolecules it interacts with are subject to the specific biochemical reaction it is involved in.
Cellular Effects
The cellular effects of this compound are largely dependent on its role in the synthesis of Fmoc-protected amino acids . These amino acids are crucial for protein synthesis, and thus, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves the activation of the carboxylic acid group of the amino acid, facilitating its reaction with an alcohol to form an ester . This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it is stable under normal conditions and soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide .
Metabolic Pathways
This compound is involved in the metabolic pathway of amino acid synthesis . It interacts with the carboxylic acid group of the amino acid, activating it for reaction with an alcohol to form an ester .
准备方法
9-Fluorenylmethyl chloroformate can be synthesized through several methods. One common method involves the reaction of 9-fluorenylmethanol with phosgene. due to the toxicity of phosgene, alternative methods have been developed. One such method involves the use of triphosgene as a safer alternative. The reaction typically involves adding chloroform, 9-fluorenylmethanol, and triphosgene to a reactor, followed by the addition of 4-dimethylaminopyridine in an ice bath. The reaction is carried out for 2-4 hours, resulting in the formation of this compound .
化学反应分析
9-Fluorenylmethyl chloroformate undergoes various chemical reactions, primarily involving substitution reactions. It is commonly used to introduce the Fmoc protecting group to amines, forming Fmoc-protected amino acids. This reaction typically involves the use of bases such as pyridine or triethylamine. The major product of this reaction is the Fmoc-protected amine, which is a key intermediate in peptide synthesis .
科学研究应用
9-Fluorenylmethyl chloroformate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the protection of amino groups in peptide synthesis. In biology, it is used for the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis. In medicine, it is used in the synthesis of peptide-based drugs. Additionally, it is used in the preparation of lysogangliosides and in capillary electrophoresis .
相似化合物的比较
9-Fluorenylmethyl chloroformate is unique in its ability to introduce the Fmoc protecting group, which is stable under acidic conditions but can be easily removed under basic conditions. Similar compounds include tert-butyloxycarbonyl (Boc) chloride and benzyloxycarbonyl (Cbz) chloride, which are also used for protecting amine groups. the Fmoc group is preferred in solid-phase peptide synthesis due to its stability and ease of removal .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSLJNXXZKURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183116 | |
| Record name | 1-(9-Fluorenyl)methyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28920-43-6 | |
| Record name | 9-Fluorenylmethyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28920-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9-Fluorenyl)methyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9-Fluorenyl)methyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-9-ylmethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(9-FLUORENYL)METHYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PLB0BTT90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fmoc-Cl interact with its target molecules?
A1: Fmoc-Cl reacts primarily with primary and secondary amines []. This reaction forms a stable carbamate linkage, resulting in an Fmoc-protected amine derivative. This derivatization strategy is particularly useful for analyzing amino acids and peptides.
Q2: What are the downstream effects of Fmoc-Cl derivatization in analytical chemistry?
A2: Fmoc derivatization significantly enhances the detectability of target analytes in techniques like HPLC. The Fmoc group introduces a strong chromophore, allowing for sensitive UV detection [, , ]. Furthermore, the Fmoc group's fluorescent properties enable even more sensitive detection using fluorescence detectors [, , , , , , , , ].
Q3: How is Fmoc-Cl employed in peptide synthesis?
A3: Fmoc-Cl is utilized as a protecting group for the N-terminus of amino acids during peptide synthesis [, , ]. The Fmoc group can be selectively removed under mild basic conditions without affecting the growing peptide chain.
Q4: What is the molecular formula and weight of Fmoc-Cl?
A4: The molecular formula of Fmoc-Cl is C15H11ClO2, and its molecular weight is 258.71 g/mol [].
Q5: What is the stability of Fmoc-Cl?
A5: Fmoc-Cl is sensitive to moisture and heat, decomposing over time, especially in the presence of water []. It is crucial to store the reagent under anhydrous conditions and handle it with care.
Q6: Are there concerns regarding the adsorption of Fmoc derivatives?
A6: Yes, disubstituted Fmoc derivatives of certain amino acids, like lysine and tyrosine, can adsorb onto plastic or glass surfaces []. Using appropriate containers and minimizing contact time can mitigate this issue.
Q7: What analytical methods are commonly used to analyze Fmoc derivatives?
A7: High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is the most widely used technique for analyzing Fmoc-derivatized compounds [, , , , , , , , , , ].
Q8: How are analytical methods using Fmoc-Cl validated?
A8: Validation includes assessing linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method's reliability and suitability for its intended purpose [, , , , , , , , , ].
Q9: Can you provide examples of Fmoc-Cl's application in specific research areas?
A9: Certainly. Fmoc-Cl has been successfully employed in diverse research areas, including:
- Pharmacokinetics: Determining the concentration of drugs like etimicin in rat plasma to understand their absorption, distribution, metabolism, and excretion [].
- Neurotoxin Analysis: Quantifying the presence of the neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers in surface water samples to assess potential health risks [].
- Food Safety: Analyzing residues of herbicides like glyphosate, glufosinate, and their metabolites in various food matrices to ensure consumer safety [, ].
- Disease Biomarkers: Investigating the role of O-GlcNAc glycosylation in muscle atrophy using Fmoc-Cl derivatization for analysis [].
Q10: How was FMOC-Cl used to analyze glucosamine sulfate in human plasma?
A11: Researchers developed a method utilizing FMOC-Cl to derivatize glucosamine sulfate in plasma, forming a fluorescent adduct detectable by HPLC-FLD. This method offered a sensitive and reliable approach for quantifying glucosamine sulfate in biological samples [].
Q11: Can you explain the use of FMOC-Cl in analyzing the herbicide glyphosate?
A12: Due to glyphosate's highly polar nature, direct analysis is challenging. Derivatization with FMOC-Cl improves its retention and detectability in HPLC. This approach allows researchers to monitor glyphosate levels in various matrices, including food and environmental samples [, , ].
Q12: How does pre-column derivatization with FMOC-Cl benefit amino acid analysis?
A13: Pre-column derivatization with FMOC-Cl enhances the sensitivity and selectivity of amino acid detection in HPLC. The Fmoc group's fluorescent properties allow for sensitive detection at low concentrations, making it suitable for analyzing complex biological samples [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


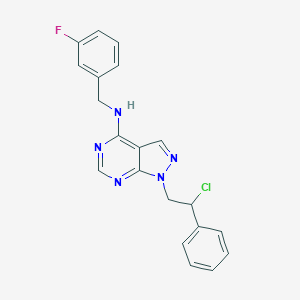
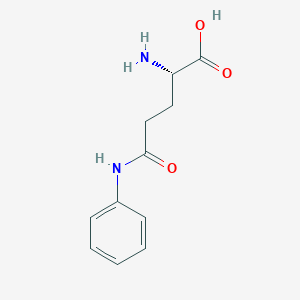


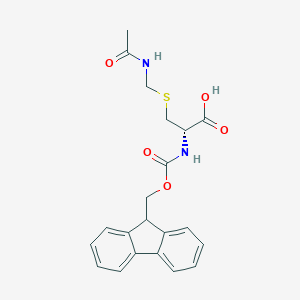
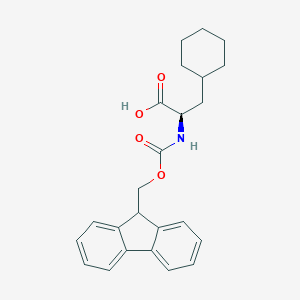
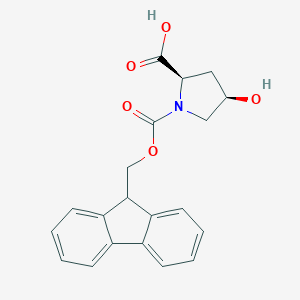
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)
